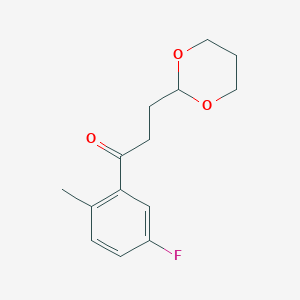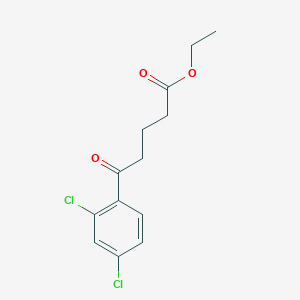
6-Aminoindoline dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Aminoindoline dihydrochloride is a chemical compound with the molecular formula C8H10N2 · 2HCl and a molecular weight of 207.10 g/mol . It is a derivative of indoline, featuring an amino group at the sixth position of the indoline ring. This compound is commonly used in various chemical and biological research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminoindoline dihydrochloride typically involves the reduction of 6-nitroindoline followed by the formation of the dihydrochloride salt. The reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or by using chemical reducing agents such as iron powder in acidic conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Aminoindoline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include nitrosoindoline, nitroindoline, and various substituted indoline derivatives .
Applications De Recherche Scientifique
6-Aminoindoline dihydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Aminoindoline dihydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. This compound can also act as a nucleophile in chemical reactions, participating in the formation of covalent bonds with electrophilic centers .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Nitroindoline: A precursor in the synthesis of 6-Aminoindoline dihydrochloride.
Indoline: The parent compound from which this compound is derived.
2-Aminoindoline: Another amino-substituted indoline with different reactivity and applications.
Uniqueness
This compound is unique due to the presence of the amino group at the sixth position, which imparts distinct chemical reactivity and biological activity compared to other indoline derivatives. This makes it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
28228-73-1 |
|---|---|
Formule moléculaire |
C8H11ClN2 |
Poids moléculaire |
170.64 g/mol |
Nom IUPAC |
2,3-dihydro-1H-indol-6-amine;hydrochloride |
InChI |
InChI=1S/C8H10N2.ClH/c9-7-2-1-6-3-4-10-8(6)5-7;/h1-2,5,10H,3-4,9H2;1H |
Clé InChI |
AEQHIERKWLPMQK-UHFFFAOYSA-N |
SMILES |
C1CNC2=C1C=CC(=C2)N.Cl.Cl |
SMILES canonique |
C1CNC2=C1C=CC(=C2)N.Cl |
Pictogrammes |
Acute Toxic |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















